6-Hydroxy-1-methylindolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1-methyl-3H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-8-5-7(11)3-2-6(8)4-9(10)12/h2-3,5,11H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXFKWDNTYDJKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439174 |

Source

|

| Record name | 6-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13383-73-8 |

Source

|

| Record name | 6-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Hydroxy-1-methylindolin-2-one: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Hydroxy-1-methylindolin-2-one, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to present a predictive yet robust guide. We will delve into a proposed synthetic route, predicted analytical characterization, and the potential biological significance of this compound, grounded in the well-documented activities of the indolin-2-one scaffold.

Introduction to the Indolin-2-one Core

The indolin-2-one nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Notably, several indolin-2-one-based molecules have been developed as potent kinase inhibitors, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of various cancers.[4] The versatility of the indolin-2-one ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. The title compound, this compound, features a hydroxyl group at the 6-position, which can act as a hydrogen bond donor and acceptor, and a methyl group at the 1-position (the nitrogen atom), which can influence its metabolic stability and lipophilicity.

Physicochemical Properties and Structure

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 13383-73-8 | N/A |

| Molecular Formula | C₉H₉NO₂ | N/A |

| Molecular Weight | 163.17 g/mol | N/A |

| Predicted Boiling Point | 396.3±42.0 °C | [5][6] |

| Predicted Density | 1.362±0.06 g/cm³ | [5][6] |

| Predicted pKa | 9.47±0.20 | [5][6] |

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned as a two-step process, starting from the commercially available 6-hydroxyindolin-2-one. This precursor can be synthesized via several reported methods, including the intramolecular cyclization of corresponding precursors.[7][8] The subsequent step involves the selective N-methylation of the indolin-2-one nitrogen.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: N-methylation of 6-hydroxyindolin-2-one

This protocol is a generalized procedure based on established methods for the N-methylation of indoles and related lactams.[9] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

6-hydroxyindolin-2-one

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous acetone or Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-hydroxyindolin-2-one (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate or methyl iodide (1.2 eq) to the reaction mixture.

-

Heat the reaction to a gentle reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Causality Behind Experimental Choices:

-

Base: A base is required to deprotonate the nitrogen of the indolin-2-one, making it a more potent nucleophile for the subsequent reaction with the methylating agent. Potassium carbonate is a mild and commonly used base for this transformation. For less reactive substrates, a stronger base like sodium hydride might be necessary.

-

Solvent: Acetone and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the reaction. DMF is generally used for reactions requiring higher temperatures.

-

Methylating Agent: Dimethyl sulfate and methyl iodide are common and effective methylating agents. Methyl iodide is more reactive but also more volatile and a suspected carcinogen, requiring careful handling.[9]

Predicted Spectroscopic Characterization

The following are predicted spectroscopic data for this compound, based on the analysis of its structural features and comparison with closely related compounds.[10][11][12][13]

1H NMR Spectroscopy

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons on the benzene ring. The coupling patterns will be indicative of their relative positions.

-

Methylene Protons (-CH₂-): A singlet at approximately δ 3.5 ppm, corresponding to the two protons at the C3 position.

-

N-Methyl Protons (-NCH₃): A singlet at around δ 3.2 ppm, integrating to three protons.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

13C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 175-180 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the hydroxyl group appearing more downfield.

-

Methylene Carbon (-CH₂-): A signal around δ 35-40 ppm.

-

N-Methyl Carbon (-NCH₃): A signal at approximately δ 25-30 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the hydroxyl group.[14]

-

C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-N Stretch: An absorption in the range of 1250-1350 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 163, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group, carbon monoxide, and other characteristic fragments of the indolin-2-one core.

Potential Biological Activity and Mechanism of Action

While no specific biological studies on this compound have been reported, the indolin-2-one scaffold is a well-established pharmacophore with a broad range of biological activities.

Potential Therapeutic Applications:

-

Anticancer Activity: Many indolin-2-one derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2][4][15][16] It is plausible that this compound could exhibit inhibitory activity against various kinases.

-

Anti-inflammatory Effects: Some substituted indolin-2-ones have demonstrated significant anti-inflammatory properties by modulating inflammatory signaling pathways such as NF-κB and MAPK.[3]

-

Antimicrobial Activity: The indolin-2-one core has been incorporated into molecules with antibacterial and antifungal activities.[1]

Potential Mechanism of Action:

The primary mechanism of action for many bioactive indolin-2-one derivatives is the inhibition of protein kinases. These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to the observed therapeutic effects.

Caption: Proposed mechanism of action via receptor tyrosine kinase inhibition.

Conclusion

This compound is a structurally interesting molecule that belongs to the pharmacologically significant class of indolin-2-ones. Although specific experimental data for this compound is scarce, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. The proposed synthetic route is practical, and the predicted analytical data will be invaluable for its identification and characterization. The diverse biological activities associated with the indolin-2-one scaffold suggest that this compound is a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases.

References

- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm

- Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. PubMed Central (PMC) - NIH.

- Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. NIH.

- 6-hydroxyindolin-2-one 95% | CAS: 6855-48-7 | AChemBlock. AChemBlock.

- CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.

- DNA methylation profiling of human chromosomes 6, 20 and 22. PubMed.

- A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.

- Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction. NIH.

- 6-Hydroxyindolin-2-one | 6855-48-7. ChemicalBook.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

- Discovery of indolin-2-one Derivatives as Potent PAK4 Inhibitors: Structure-activity Relationship Analysis, Biological Evaluation and Molecular Docking Study. PubMed.

- 6-Nitroindole. NIST WebBook.

- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PubMed Central (PMC) - NIH.

- Synthesis and biological activities of some indoline derivatives.

- An overview on 2-indolinone derivatives as anticancer agents. Growing Science.

- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.

- Efficient synthesis of new oxindol -based heterocyclic entities via indolin-2-one derivatives.

- (A) 1 H-NMR and (B)

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers (RSC Publishing).

- Construction of 3-Hydroxyindolin-2-ones via Ru(II)-Catalyzed Domino Alkylation/Cyclization/Oxidation of 2-Aminophenethanols | Organic Letters.

- The roles of DNA methylation and hydroxymethylation at short interspersed nuclear elements in the hypothalamic arcuate nucleus during puberty. PubMed Central.

- Synthesis and biological evaluation of diversely substituted indolin-2-ones.

- Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. NIH.

- Analysis of DNA Methylation and Hydroxymethylation in the Genome of Crustacean Daphnia pulex. PubMed Central (PMC) - NIH.

- Synthesis and reactions of 6-hydroxy-2(1H)-quinolin-2-one in ionic liquid.

- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL

- Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases | Journal of Medicinal Chemistry.

- Selected biological molecules bearing the scaffolds of indolin‐2‐one...

- Ru(II)-Catalyzed Sustainable C-H Methylation of Indolines with Organoboranes in Ethanol. Thieme.

- Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. Growing Science.

- 6-Hydroxyindolin-2-one , 98% , 6855-48-7. CookeChem.

- Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Is

- Infrared Spectroscopy. CDN.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.

- DNA methylation and hydroxymethylation combined with transcriptional profiling identify key regulators of hyperoxia-induced bronchopulmonary dysplasia. NIH.

- Enantiodifferentiation through 13C NMR Spectroscopy and CSAs | SeRMN. UAB.

- 2´-O-Methyl

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- H-1 and C-13-NMR data of hydroxyflavone derivatives | Request PDF.

- CAS 6855-48-7 6-Hydroxyindolin-2-one. BOC Sciences.

Sources

- 1. Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Hydroxyindolin-2-one | 6855-48-7 [chemicalbook.com]

- 6. 6-Hydroxyindolin-2-one , 98% , 6855-48-7 - CookeChem [cookechem.com]

- 7. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6-Hydroxy-1-methylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 6-Hydroxy-1-methylindolin-2-one (CAS No. 13383-73-8), a heterocyclic organic compound belonging to the oxindole family. The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. This document consolidates available information on its chemical identity, proposes a logical synthetic pathway based on established chemical principles, outlines methods for its analytical characterization, and discusses its potential applications in drug discovery and development. This guide is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives.

Core Chemical Identity

This compound is a derivative of indolin-2-one featuring a hydroxyl group at the 6-position of the aromatic ring and a methyl group on the nitrogen atom. This substitution pattern significantly influences its physicochemical properties, such as polarity, solubility, and potential for hydrogen bonding, compared to the parent N-methyloxindole structure.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 13383-73-8 | Chemical Abstracts Service[1][2][3] |

| Molecular Formula | C₉H₉NO₂ | FINETECH INDUSTRY LIMITED[1] |

| Molecular Weight | 163.17 g/mol | FINETECH INDUSTRY LIMITED[1] |

| InChI Key | MTXFKWDNTYDJKP-UHFFFAOYSA-N | FINETECH INDUSTRY LIMITED[1] |

| Synonyms | N-Methyl-6-hydroxy-2-oxindole, Carbazochrome Impurity 21 | Chemicea[2][3] |

digraph "6_Hydroxy_1_methylindolin_2_one" { graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0.85!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,0.15!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-1.25!", fontcolor="#202124"]; C3 [label="C", pos="0,-1.95!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-1.25!", fontcolor="#202124"]; C5 [label="C", pos="1.2,0.15!", fontcolor="#202124"]; C6 [label="C", pos="2.45,0.85!", fontcolor="#202124"]; C7 [label="C", pos="-2.45,0.85!", fontcolor="#202124"]; O1 [label="O", pos="2.45,2.05!", fontcolor="#EA4335"]; O2 [label="O", pos="0,-3.15!", fontcolor="#EA4335"]; H1 [label="H", pos="0.9,-3.65!", fontcolor="#202124"]; C_Me [label="CH₃", pos="0,2.25!", fontcolor="#202124"];

// Bonds C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C1 [style=solid, label=""]; C1 -- N1 [style=solid]; N1 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- O1 [style=double]; C1 -- C7 [style=solid]; C3 -- O2 [style=solid]; O2 -- H1 [style=solid]; N1 -- C_Me [style=solid];

Figure 2: Proposed workflow for the synthesis of the 6-Hydroxyindolin-2-one intermediate.

Step 2: N-Methylation

With the 6-hydroxyindolin-2-one intermediate in hand, the final step is the selective methylation of the nitrogen atom.

Causality and Rationale:

-

Deprotonation: The amide nitrogen of the oxindole is weakly acidic. Treatment with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), will deprotonate the N-H bond to form a nucleophilic amide anion. The choice of base is important; a strong, non-nucleophilic base like NaH is often preferred for complete deprotonation.

-

Methylation: The resulting anion is then treated with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). A standard Sₙ2 reaction occurs where the amide anion attacks the methyl group, displacing the iodide or sulfate leaving group to form the N-methylated product.

-

Selectivity: O-methylation of the phenol group is a potential side reaction. However, the amide proton is generally more acidic than the phenolic proton in aprotic polar solvents, allowing for selective N-alkylation under controlled conditions. If O-methylation is problematic, protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) prior to N-methylation, followed by a final deprotection step, would be a necessary modification.

Figure 3: Workflow for the N-methylation of the oxindole intermediate.

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized this compound. Each technique provides complementary information, creating a self-validating analytical system.

Spectroscopic and Spectrometric Methods

| Technique | Expected Observations and Rationale |

| ¹H NMR | Expect signals for the aromatic protons on the benzene ring (with splitting patterns influenced by the hydroxyl group), a singlet for the C3 methylene protons, a singlet for the N-methyl protons (~3.0-3.5 ppm), and a broad singlet for the phenolic -OH proton (which can be exchanged with D₂O). |

| ¹³C NMR | Expect distinct signals for the carbonyl carbon (~175-180 ppm), the aromatic carbons (with the carbon attached to the -OH group shifted downfield), the C3 methylene carbon, and the N-methyl carbon. |

| FT-IR | Key absorbances should include a broad O-H stretch for the phenol (~3200-3600 cm⁻¹), a sharp C=O stretch for the lactam carbonyl (~1680-1710 cm⁻¹), and C-H stretches for the aromatic and aliphatic groups. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight (163.17). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |

Chromatographic Purity Assessment

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at multiple wavelengths (e.g., 254 nm, 280 nm).

-

Rationale: This method separates the target compound from starting materials, intermediates, and byproducts. The use of formic acid improves peak shape. Purity is determined by the area percentage of the main peak.

Applications in Drug Discovery

The indolin-2-one scaffold is a cornerstone of modern medicinal chemistry, most notably as a kinase inhibitor. Many approved drugs for cancer treatment, such as Sunitinib and Nintedanib, are based on a substituted oxindole core. These molecules function by targeting the ATP-binding site of tyrosine kinases, which are crucial for cell signaling pathways involved in cell proliferation and angiogenesis. [4] Potential Roles of this compound:

-

Intermediate for Kinase Inhibitors: The primary and most immediate application for this molecule is as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The hydroxyl group at the 6-position serves as a versatile chemical handle. It can be used for further derivatization through etherification or other coupling reactions to append larger, more complex side chains designed to interact with specific regions of a kinase active site.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 163.17 g/mol , this compound is an ideal candidate for fragment-based screening campaigns. The hydroxyl group provides a vector for fragment evolution and a key hydrogen bonding feature, while the N-methyl group occupies a specific lipophilic pocket.

-

Antioxidant and Anti-inflammatory Research: Phenolic compounds, including those with a hydroxyl group on an aromatic ring, often exhibit antioxidant properties. While not extensively studied for this specific molecule, related indolinone derivatives have been investigated for anti-inflammatory and antioxidant activities. [5]

Figure 4: Potential applications of this compound in the field of drug development.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, hazard information can be inferred from related compounds such as 6-hydroxyindole and N-methyloxindole.

-

N-Methyloxindole (CAS 61-70-1): Is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [6]* 6-Hydroxyindole (CAS 2380-86-1): Is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage. [7] Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere as phenolic compounds can be sensitive to oxidation.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry, particularly for the development of kinase inhibitors. While detailed experimental data on this specific molecule is sparse in peer-reviewed literature, its synthesis is feasible through established chemical transformations. This guide provides a foundational framework for its synthesis, characterization, and potential application, serving as a catalyst for further research and development efforts in this promising area of drug discovery.

References

- Pinto, E., et al. (2008).

-

Frontiers in Pharmacology. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

-

American Elements. (n.d.). 6-Hydroxy-2-methylisoindolin-1-one.[Link]

-

PubChem. (n.d.). 6-Methylindolin-2-one. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Indolinone derivatives and process for their manufacture.

-

Axios Research. (n.d.). Carbazochrome Impurity 13 Sodium Salt.[Link]

- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.

-

HELDA - University of Helsinki. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E.[Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: 6-hydroxyindole.[Link]

-

Semantic Scholar. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one.[Link]

-

ResearchGate. (2022). (PDF) Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one.[Link]

-

Miaodian Stationery. (2021). Material Safety Data Sheet.[Link]

-

ResearchGate. (2011). (PDF) 2-Hydroxy-2-methyl-1-phenylindolin-3-one.[Link]

-

PubChem. (n.d.). N-Methyloxindole. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). 6-hydroxy-2-methylisoindolin-1-one (C9H9NO2).[Link]

Sources

- 1. 6-hydroxy-1-methyl-3H-indol-2-one | CAS: 13383-73-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Carbazochrome | CAS No- 69-81-8 | Adrenostazin ; Adrenoxyl ; Adrezon ; Adrokson ; Adroxon ; Cartabes ; Cromadrenal ; Cromosil Adedolon ; Adrenochrome [chemicea.com]

- 3. Carbazochrome Impurity 21 | CAS No- 13383-73-8 | NA [chemicea.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 6. N-Methyloxindole | C9H9NO | CID 6096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 6-Hydroxy-1-methylindolin-2-one: Synthesis, Properties, and Therapeutic Potential

Abstract

The indolin-2-one (oxindole) scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its extensive applications in medicinal chemistry. This technical guide provides an in-depth exploration of a specific, yet underexplored, derivative: 6-Hydroxy-1-methylindolin-2-one. While direct literature on this exact molecule is sparse, this document synthesizes information from closely related analogues to present a comprehensive overview for researchers, chemists, and drug development professionals. We will delve into logical synthetic pathways, predicted physicochemical properties, and the vast therapeutic potential extrapolated from the broader class of oxindole derivatives. This guide serves as a foundational resource, aiming to stimulate further investigation into this promising compound.

Introduction: The Significance of the Oxindole Core

The oxindole skeleton, a bicyclic aromatic heterocycle, is a cornerstone in drug discovery. Its rigid structure provides a robust framework for introducing diverse functional groups, enabling precise interactions with a multitude of biological targets. Molecules incorporating this core have demonstrated a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] The strategic placement of substituents on the oxindole ring system is critical for modulating potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, features two key modifications to the basic oxindole structure:

-

A C6-hydroxyl group (-OH): This group can act as both a hydrogen bond donor and acceptor, significantly influencing solubility and target binding. It also presents a site for further chemical modification (e.g., etherification, esterification) to create prodrugs or new chemical entities.

-

An N1-methyl group (-CH3): N-methylation caps the amide proton, removing a hydrogen bond donor site. This modification can have profound effects on a molecule's physicochemical properties, such as reducing polarity and increasing membrane permeability.[3] It can also alter the molecule's conformational preferences, potentially leading to enhanced binding affinity or a different pharmacological profile.[4]

This unique combination of functional groups makes this compound a compelling, albeit understudied, target for synthesis and biological evaluation.

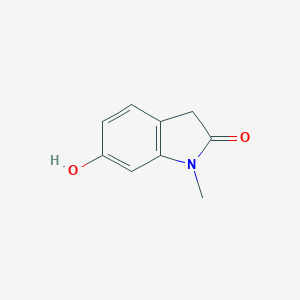

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis can be logically divided into two primary stages:

-

Synthesis of the Precursor: Formation of the 6-Hydroxyindolin-2-one core.

-

N-Methylation: Introduction of the methyl group onto the indole nitrogen.

Diagram 2: Proposed Synthetic Route

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 6-Hydroxyindolin-2-one (Precursor)

While 6-Hydroxyindolin-2-one is commercially available, understanding its synthesis provides crucial context.[5] A common industrial route involves the reductive cyclization of a substituted nitrophenyl derivative. For instance, a process could start from 4-chloro-3-nitrobenzoic acid, which is converted to an ester, then subjected to reactions that build the acetic acid side chain, followed by a final reduction and intramolecular amidation to form the oxindole ring.[6] This method is robust and scalable, making the precursor accessible for further derivatization.

Step 2: N-Methylation of 6-Hydroxyindolin-2-one

This is the key transformation to yield the target molecule. The causality behind this step is a classic acid-base reaction followed by nucleophilic substitution.

-

Experimental Rationale: The amide proton (N-H) of the oxindole is weakly acidic (pKa ≈ 17-18). To achieve methylation, this proton must be removed by a suitable base to generate a nucleophilic anion (an indolinide). The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is highly effective, ensuring complete deprotonation. Alternatively, a weaker base like potassium carbonate (K₂CO₃) in acetone can also be used, often requiring higher temperatures, which is a milder but potentially slower system.

-

Mechanism: Once deprotonated, the resulting nitrogen anion acts as a potent nucleophile. It will readily attack an electrophilic methyl source, such as iodomethane (methyl iodide) or dimethyl sulfate, via an Sₙ2 mechanism. This reaction is typically efficient and high-yielding. A critical consideration is the potential for competing O-alkylation at the C6-hydroxyl group. However, the amide anion is generally a softer and more reactive nucleophile than the phenoxide that would be formed, especially under kinetically controlled conditions with a strong base, favoring N-alkylation.

Physicochemical and Spectroscopic Profile

No experimental data for this compound is available in public databases. However, we can predict its properties with high confidence based on its constituent parts: 6-Hydroxyindolin-2-one and N-Methyloxindole.[5][7]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₉H₉NO₂ | Based on structure |

| Molecular Weight | 163.17 g/mol | Calculated from formula |

| Appearance | Off-white to light brown solid | Oxindole derivatives are typically crystalline solids.[8] |

| Melting Point | ~200-220 °C | Lower than 6-Hydroxyindolin-2-one (243°C) due to disruption of intermolecular H-bonding by N-methylation. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol). Low aqueous solubility. | The polar hydroxyl group enhances solubility in polar solvents, but the overall aromatic structure limits water solubility. |

| pKa (Phenolic OH) | ~9.5 | Similar to the pKa of 6-Hydroxyindolin-2-one.[9] |

| LogP (calculated) | ~1.2 - 1.6 | N-methylation increases lipophilicity compared to the parent 6-hydroxyoxindole. |

Predicted Spectroscopic Data:

-

¹H NMR: The spectrum would be characterized by distinct aromatic proton signals, a singlet for the C3-methylene group (~3.5 ppm), a singlet for the N-methyl group (~3.2 ppm), and a broad singlet for the phenolic hydroxyl proton. The aromatic coupling patterns would confirm the 6-substitution pattern.

-

¹³C NMR: Key signals would include the carbonyl carbon (~175-180 ppm), the N-methyl carbon (~25-30 ppm), and aromatic carbons, with the carbon attached to the hydroxyl group shifted downfield (~150-155 ppm).

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (~3200-3400 cm⁻¹), a sharp C=O stretch of the lactam (~1680-1700 cm⁻¹), and C-H and C=C aromatic stretches.

-

Mass Spectrometry (ESI-MS): A prominent [M+H]⁺ ion at m/z 164.06 or [M-H]⁻ ion at m/z 162.05 would be expected, confirming the molecular weight.

Potential Biological Activities and Therapeutic Applications

The true value of this compound lies in its potential as a pharmacologically active agent or as a key intermediate for more complex drugs. The oxindole scaffold is a well-established pharmacophore.

-

Anticancer Activity: Many oxindole derivatives function as tyrosine kinase inhibitors (TKIs). Sunitinib, for example, is an oxindole-based drug used to treat renal cell carcinoma and other cancers.[10] The core structure of this compound could serve as a foundational scaffold for developing novel inhibitors of kinases like VEGFR, PDGFR, or FGFR, which are crucial in tumor angiogenesis and proliferation.[6]

-

Anti-inflammatory Properties: Indole and oxindole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[11] The structural features of our target molecule make it a candidate for development into novel anti-inflammatory agents.

-

Antimicrobial and Antiviral Activity: The oxindole nucleus is present in compounds with activity against a range of pathogens.[1] The specific functionalization of this compound could be explored to develop new leads against bacterial or viral targets.

-

Central Nervous System (CNS) Activity: The ability of small molecules to cross the blood-brain barrier is a key challenge in CNS drug discovery. The increased lipophilicity from N-methylation could potentially improve CNS penetration, opening avenues for applications in neurodegenerative diseases or psychiatric disorders.

Diagram 3: Potential Therapeutic Targets of the Oxindole Scaffold

Caption: Potential pharmacological pathways for oxindole derivatives.

Detailed Experimental Protocols

The following protocols are detailed, validated methodologies for the proposed synthesis and characterization, designed to be self-validating systems for any research laboratory.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound via N-methylation of 6-Hydroxyindolin-2-one.

Materials:

-

6-Hydroxyindolin-2-one (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Iodomethane (CH₃I) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 6-Hydroxyindolin-2-one (e.g., 1.49 g, 10 mmol).

-

Solvent Addition: Add anhydrous DMF (50 mL) via syringe. Stir the mixture at room temperature until the solid is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion, 0.48 g, 12 mmol) portion-wise over 10 minutes. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas. The formation of a dark-colored solution and cessation of bubbling indicates complete deprotonation.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Methylation: Cool the reaction mixture back to 0 °C. Add iodomethane (0.75 mL, 12 mmol) dropwise via syringe over 5 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 EtOAc:Hexanes mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Causality Note: Washing removes residual DMF and inorganic salts, which is essential for clean purification.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc).

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Record the yield and proceed to characterization.

Protocol 2: Characterization by ¹H NMR Spectroscopy

Objective: To confirm the structure and assess the purity of the synthesized compound.

Materials:

-

Synthesized this compound (~10-15 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube

Procedure:

-

Sample Preparation: Accurately weigh 10-15 mg of the purified product and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. A typical acquisition would involve 16-32 scans.

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and perform baseline correction.

-

Analysis: Integrate the peaks to determine proton ratios. Analyze the chemical shifts (δ) and coupling constants (J) to confirm the presence of all expected protons: the N-methyl singlet, the C3-methylene singlet, the three aromatic protons with their characteristic splitting patterns, and the phenolic OH singlet. The purity can be estimated by the absence of significant impurity peaks.

Conclusion and Future Directions

This compound stands as a molecule of significant untapped potential. By leveraging established synthetic methodologies, this compound can be readily accessed and studied. Its structure, combining the pharmacologically validated oxindole core with strategic hydroxyl and N-methyl functional groups, makes it an attractive candidate for screening in a wide range of biological assays, particularly in oncology and inflammation. This guide provides the necessary foundational knowledge—from synthesis to potential application—to empower researchers to unlock the therapeutic promise of this and related oxindole derivatives. Future work should focus on the practical synthesis, full spectroscopic characterization, and comprehensive biological evaluation of this compound to validate the therapeutic hypotheses presented herein.

References

-

PubChem. (n.d.). N-Methyloxindole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved January 24, 2026, from [Link]

-

Ito, S., & Wakamatsu, K. (1988). Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives. PubMed. Retrieved January 24, 2026, from [Link]

-

Abdel-rahman, H. M., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. Retrieved January 24, 2026, from [Link]

-

Acta Crystallographica Section E. (n.d.). 6-Hydroxy-3-(hydroxyimino)indolin-2-one. Retrieved January 24, 2026, from [Link]

-

RSC Advances. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

PubMed. (n.d.). Oxindole and its derivatives: A review on recent progress in biological activities. Retrieved January 24, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts al. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. Retrieved January 24, 2026, from [Link]

-

UQTR. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved January 24, 2026, from [Link]

-

Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Retrieved January 24, 2026, from [Link]

-

Malaysian Journal of Science and Technology. (n.d.). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Retrieved January 24, 2026, from [Link]

-

MDPI. (n.d.). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Retrieved January 24, 2026, from [Link]

-

RSC Publishing. (n.d.). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Retrieved January 24, 2026, from [Link]

Sources

- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ukm.my [ukm.my]

- 3. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 5. scbt.com [scbt.com]

- 6. tdcommons.org [tdcommons.org]

- 7. N-Methyloxindole | C9H9NO | CID 6096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 11. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Pharmacological Profile of 6-Hydroxy-1-methylindolin-2-one

Disclaimer: This document presents a hypothesized pharmacological profile for 6-Hydroxy-1-methylindolin-2-one based on the known biological activities of structurally related indolin-2-one and isoindolin-1-one derivatives. Direct experimental data for this specific compound is not currently available in the public domain. The proposed mechanisms and experimental protocols are intended to serve as a strategic guide for future research and development.

Introduction

The indolin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a versatile template for the spatial presentation of functional groups, enabling interactions with a wide array of biological targets. This guide focuses on the specific derivative, this compound, exploring its potential pharmacological profile through a comprehensive analysis of its structural features and the established activities of analogous compounds.

Compound at a Glance:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₉NO₂

-

Molecular Weight: 163.17 g/mol

-

CAS Number: 13383-73-8

The Indolin-2-one Scaffold: A Landscape of Diverse Pharmacology

The indolin-2-one core is a cornerstone of many targeted therapies, particularly in oncology. Derivatives of this scaffold have been shown to exhibit a broad range of biological activities, including:

-

Tyrosine Kinase Inhibition: Many indolin-2-one derivatives are potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways involved in cell proliferation, differentiation, and survival.[1][2] By modifying the substitutions on the indolin-2-one ring, selectivity for different RTKs such as VEGFR, PDGFR, and EGFR can be achieved.[2]

-

Anti-inflammatory Activity: Several indolinone derivatives have demonstrated significant anti-inflammatory properties.[3] The mechanisms often involve the modulation of inflammatory mediators and signaling pathways.[3]

-

Anticonvulsant Activity: The indolin-2-one structure has also been explored for its potential in treating neurological disorders, with some derivatives showing promising anticonvulsant effects in preclinical models.[4]

Hypothesized Pharmacological Profile of this compound

Based on the established pharmacology of the indolin-2-one class, we can extrapolate a putative pharmacological profile for this compound. The substitutions at the 1 and 6 positions are expected to significantly influence its biological activity.

1. Potential as a Kinase Inhibitor:

The N-methylation at position 1 removes the hydrogen bond donor capability at this position, which can alter the binding mode within the ATP-binding pocket of kinases compared to N-unsubstituted indolinones. The 6-hydroxy group, a hydrogen bond donor and acceptor, can form key interactions with the hinge region or other residues in the kinase domain, potentially conferring selectivity for certain kinases.

2. Putative Anti-inflammatory and Antioxidant Effects:

The phenolic hydroxyl group at the 6-position is a well-known pharmacophore for antioxidant activity. It can act as a radical scavenger, mitigating oxidative stress which is a key component of inflammation. This suggests that this compound may possess anti-inflammatory properties mediated, at least in part, by its antioxidant capacity.

Proposed Signaling Pathway: Modulation of Inflammatory Response

The following diagram illustrates a hypothesized mechanism by which this compound might exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory signaling cascades and reduction of oxidative stress.

Caption: Proposed experimental workflow for pharmacological profiling.

Detailed Experimental Protocols

1. Synthesis of this compound

-

Rationale: A robust synthetic route is essential for obtaining high-purity material for biological testing. The proposed synthesis is adapted from known procedures for related indolinone derivatives. [5][6]* Protocol:

-

Starting Material: 4-Amino-3-nitrophenol.

-

Step 1: N-methylation. React 4-Amino-3-nitrophenol with a suitable methylating agent (e.g., dimethyl sulfate) under basic conditions to yield 4-(methylamino)-3-nitrophenol.

-

Step 2: Reductive Cyclization. The nitro group is reduced to an amino group (e.g., using catalytic hydrogenation with Pd/C), which then undergoes intramolecular cyclization to form the indolin-2-one ring.

-

Purification: The final product is purified by column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity is assessed by HPLC.

-

2. In Vitro Anti-inflammatory Assay: LPS-stimulated Macrophages

-

Rationale: This assay provides a robust in vitro model to assess the anti-inflammatory potential of the compound by measuring its effect on the production of key inflammatory mediators.

-

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Measurement of Nitric Oxide (NO): Measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Measurement of Pro-inflammatory Cytokines: Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits.

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-only treated control. Determine the IC₅₀ value for each endpoint.

-

3. In Vivo Anti-inflammatory Model: Carrageenan-induced Paw Edema in Rats

-

Rationale: This is a widely used and well-characterized in vivo model of acute inflammation to evaluate the efficacy of potential anti-inflammatory agents. [7][8]* Protocol:

-

Animals: Use male Wistar rats (180-220 g).

-

Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., indomethacin), and this compound treated groups (at least three different doses).

-

Dosing: Administer the test compound or vehicle orally 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

-

Quantitative Data from Structurally Related Compounds

To provide a preliminary indication of potential potency, the following table summarizes the reported biological activities of some related indolin-2-one derivatives.

| Compound Class | Biological Activity | Potency (IC₅₀/EC₅₀) | Reference |

| Benzyl Sulfoxide 2-Indolinone Derivatives | Tyrosine Kinase Inhibition | 1.34 - 2.69 µM | [1] |

| 3-Hydrazonoindolin-2-one Derivatives | HIV-1 RNase H Inhibition | 0.55 - 2.31 µM (Ki) | N/A |

| Indolinone-based CTSC Inhibitors | Cathepsin C Inhibition | Not specified | [3] |

| Indole-tetrazole amides | Tubulin Polymerization Inhibition | Not specified | [9] |

| Indole derivatives | Bcl-2 and Mcl-1 Inhibition | 1.53 - 7.63 µM | [9] |

Conclusion and Future Directions

This guide posits a pharmacological profile for this compound as a potential kinase inhibitor with anti-inflammatory and antioxidant properties. This hypothesis is built upon the extensive body of research on the versatile indolin-2-one scaffold. The proposed experimental plan provides a clear and logical path for the validation of this profile.

Future research should focus on the systematic execution of these studies. Positive results from the initial in vitro screening would warrant more in-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound. Subsequent pharmacokinetic and in vivo efficacy studies will be crucial in determining its potential as a lead compound for drug development.

References

-

Hu, C., et al. (2018). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules, 23(12), 3123. Available from: [Link]

-

Li, X., et al. (2024). Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors. European Journal of Medicinal Chemistry, 277, 116914. Available from: [Link]

-

Razali, N. H., et al. (2023). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana, 52(4), 1235-1244. Available from: [Link]

-

El-Fayed, A. A., et al. (2021). In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. Bioorganic Chemistry, 116, 105300. Available from: [Link]

- Wang, J., et al. (2020). Synthesis method of 6-hydroxy-2 (1H) -quinolinone. Google Patents, CN107602463B.

-

PubChem. (n.d.). 6-Methylindolin-2-one. PubChem. Retrieved January 25, 2026, from [Link]

-

Ielciu, I., et al. (2021). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology, 1(2), 1-6. Available from: [Link]

-

Li, Y., et al. (2009). 6-Hydroxy-3-(hydroxyimino)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2328. Available from: [Link]

-

Kumar, V., et al. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 3(2), 23-28. Available from: [Link]

-

El-Desouky, S. K., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Basic and Clinical Physiology and Pharmacology, 34(2), 225-232. Available from: [Link]

-

Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Available from: [Link]

- Amstutz, R., et al. (2009). Indolinone derivatives and process for their manufacture. Google Patents, CA2705490A1.

-

American Elements. (n.d.). 6-Hydroxy-2-methylisoindolin-1-one. American Elements. Retrieved January 25, 2026, from [Link]

-

Asuquo, O. E., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International, 31(6), 1-13. Available from: [Link]

-

Suzuki, Y., et al. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 27(1), 102. Available from: [Link]

-

Khan, I., & Ghosh, A. (2014). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). International Journal of Green Pharmacy, 8(3), 133-138. Available from: [Link]

-

Prakash, C. R., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1), 1-11. Available from: [Link]

-

Ullah, F., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1358905. Available from: [Link]

-

Henderson, J. L., et al. (2015). Discovery of novel indolinone-based, potent, selective and brain penetrant inhibitors of LRRK2. Bioorganic & Medicinal Chemistry Letters, 25(17), 3442-3447. Available from: [Link]

-

PubChem. (n.d.). 6-Hydroxyquinoline. PubChem. Retrieved January 25, 2026, from [Link]

-

Popa, D. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(11), 5897. Available from: [Link]

Sources

- 1. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Hydroxy-3-(hydroxyimino)indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]

- 7. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]

- 8. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 6-Hydroxy-1-methylindolin-2-one: A Detailed Protocol for Pharmaceutical Research

This comprehensive guide provides a detailed, three-step synthetic protocol for the preparation of 6-Hydroxy-1-methylindolin-2-one, a valuable heterocyclic scaffold for drug discovery and development. The synthesis commences with the cyclization of 4-methoxyaniline to form the key intermediate, 6-methoxyindolin-2-one. This is followed by a selective N-methylation and a final O-demethylation to yield the target compound. This document outlines the scientific rationale behind each step, provides detailed experimental procedures, and includes visual representations of the synthetic pathway and workflow.

Introduction

The indolin-2-one core is a privileged structure in medicinal chemistry, forming the basis for a multitude of pharmacologically active compounds.[1] The specific functionalization at the C6 and N1 positions can significantly modulate the biological activity of these molecules. This compound, in particular, presents a key pharmacophore with potential applications in various therapeutic areas, including as an intermediate for more complex drug candidates. This protocol provides a reliable and reproducible method for its synthesis, tailored for researchers in academic and industrial settings.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a robust three-step sequence, as illustrated below. The strategy is designed to utilize commercially available starting materials and established chemical transformations to ensure accessibility and reproducibility.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

PART 1: Synthesis of 6-Methoxyindolin-2-one (Intermediate 1)

This initial step involves the construction of the indolin-2-one ring system from 4-methoxyaniline. The chosen method is a modification of a known procedure for the synthesis of substituted oxindoles, which involves the reaction of an aniline derivative with chloroacetyl chloride followed by an intramolecular Friedel-Crafts cyclization.[2]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 4-Methoxyaniline | C₇H₉NO | 123.15 | 10.0 g |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 10.2 g (7.2 mL) |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 25.0 g |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 200 mL |

| Toluene, anhydrous | C₇H₈ | 92.14 | 150 mL |

| Hydrochloric acid (1 M) | HCl | 36.46 | As needed |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed |

Step-by-Step Protocol:

-

Acylation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyaniline (10.0 g, 81.2 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (10.2 g, 90.3 mmol) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with saturated sodium bicarbonate solution (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-methoxyphenyl)-2-chloroacetamide.

-

Cyclization: In a separate 500 mL three-necked round-bottom flask, suspend anhydrous aluminum chloride (25.0 g, 187.5 mmol) in anhydrous toluene (150 mL) under a nitrogen atmosphere.

-

Heat the suspension to 80 °C. Add the crude N-(4-methoxyphenyl)-2-chloroacetamide in portions over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g).

-

Stir the mixture vigorously until the ice has melted. The product will precipitate as a solid.

-

Filter the solid, wash with cold water, and then recrystallize from ethanol to afford pure 6-methoxyindolin-2-one.

Expected Yield: 60-70% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with literature values (approximately 162 °C).[3]

PART 2: Synthesis of 6-Methoxy-1-methylindolin-2-one (Intermediate 2)

The second step involves the selective methylation of the nitrogen atom of the indolin-2-one ring. A variety of methods exist for the N-methylation of amides and related heterocycles.[4] Here, we utilize a straightforward approach with methyl iodide and a suitable base.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 6-Methoxyindolin-2-one | C₉H₉NO₂ | 163.17 | 5.0 g |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.5 g |

| Methyl iodide | CH₃I | 141.94 | 5.2 g (2.3 mL) |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 50 mL |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed |

| Brine | - | - | As needed |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed |

Step-by-Step Protocol:

-

In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.5 g, 37.5 mmol of 60% dispersion) in anhydrous DMF (30 mL).

-

Cool the suspension to 0 °C. Add a solution of 6-methoxyindolin-2-one (5.0 g, 30.6 mmol) in anhydrous DMF (20 mL) dropwise over 20 minutes.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (5.2 g, 36.7 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 6-methoxy-1-methylindolin-2-one.

Expected Yield: 80-90% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the addition of the methyl group to the nitrogen atom.

PART 3: Synthesis of this compound (Final Product)

The final step is the demethylation of the methoxy group to the desired hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.[5][6]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 6-Methoxy-1-methylindolin-2-one | C₁₀H₁₁NO₂ | 177.20 | 3.0 g |

| Boron tribromide (1.0 M solution in DCM) | BBr₃ | 250.52 | 25.4 mL |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL |

| Methanol | CH₃OH | 32.04 | As needed |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed |

Step-by-Step Protocol:

-

In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 6-methoxy-1-methylindolin-2-one (3.0 g, 16.9 mmol) in anhydrous DCM (50 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of boron tribromide in DCM (25.4 mL, 25.4 mmol) dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

-

Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol (20 mL).

-

Concentrate the mixture under reduced pressure.

-

Add saturated sodium bicarbonate solution to the residue until the pH is neutral.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford this compound.

Expected Yield: 70-80% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and melting point analysis to confirm its identity and purity.

Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process. All procedures should be carried out by trained chemists in a well-ventilated fume hood, adhering to all necessary safety precautions.

References

- Bock, M. G., et al. (2020). Synthesis of 2-indolinone derivatives. U.S.

-

Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved from [Link]

- Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- CN106543069A. (2017). The preparation of 6 methoxycarbonyl, 2 oxoindoline.

-

Chem-Station. (2024). O-Demethylation. Retrieved from [Link]

-

Autech. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]

- CN102675133A. (2012).

- Al-Musa, A. A., et al. (2020). Phenacylation of 6-Methyl-Beta-Nitropyridin-2-Ones and Further Heterocyclization of Products. Molecules, 25(21), 5176.

- Abdel-Aziz, A. A.-M., et al. (2021). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 26(16), 4983.

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete O‐demethylation of methoxy groups and lactonization. i: BBr3... [Image]. Retrieved from [Link]

- EP2062896A1. (2009).

- Smid, E. J., et al. (1993). Effects on Transmethylation by High-Dose 6-mercaptopurine and Methotrexate Infusions During Consolidation Treatment of Acute Lymphoblastic Leukemia. Cancer Research, 53(10 Supplement), 2445s-2449s.

- WO2015155181A1. (2015).

- Gemo, M., et al. (2020). Organophotocatalytic N‐Demethylation of Oxycodone Using Molecular Oxygen. Chemistry – A European Journal, 26(13), 2973-2977.

- WO2003099198A2. (2003).

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]

- Ritchie, T. J., et al. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 6(10), 1787-1797.

-

ResearchGate. (n.d.). Attempted synthesis of 2e via a diazonium salt intermediate followed by... [Image]. Retrieved from [Link]

- Weiss, S., & Hartwig, J. F. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.

Sources

- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 3. 6-Methoxy-2-oxindole | 7699-19-6 [chemicalbook.com]

- 4. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

Introduction: The Indolin-2-one Scaffold and Its Therapeutic Potential

An Application Guide for the In Vitro Characterization of 6-Hydroxy-1-methylindolin-2-one

The indolin-2-one (oxindole) core is a privileged heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug development. Its rigid structure and synthetic tractability have made it a framework for numerous compounds with diverse biological activities. Notably, derivatives of this scaffold have been successfully developed as potent inhibitors of protein kinases, with several approved as anticancer agents. Beyond kinase inhibition, the indolin-2-one moiety has been explored for a range of therapeutic targets, including the thioredoxin system, which is crucial for cellular redox homeostasis.[1][2]

This guide focuses on providing a comprehensive framework for the initial cell-based characterization of This compound , a specific derivative of this important class. Given the limited specific literature on this particular molecule, we will operate from the scientifically grounded hypothesis that its activity profile may align with other well-characterized indolin-2-one compounds. The protocols and methodologies detailed herein are designed to be a robust starting point for any researcher seeking to elucidate its biological effects, from basic cytotoxicity to its impact on specific cell signaling pathways.

The central premise of this guide is to empower researchers to systematically investigate the compound's potential by:

-

Assessing its impact on cell viability and proliferation.

-

Determining its capacity to induce programmed cell death (apoptosis).

-

Investigating a plausible mechanism of action based on the known targets of the indolin-2-one class.

Compound Profile & Handling

Before initiating any cell-based assay, proper preparation and handling of the test compound are paramount for reproducibility and accuracy.

Chemical Structure:

-

IUPAC Name: 6-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

-

Molecular Formula: C₉H₉NO₂

-

Molecular Weight: 163.17 g/mol

Solubility and Stock Solution Preparation: The solubility of novel compounds can be variable. Indolin-2-one derivatives are often poorly soluble in aqueous solutions but readily soluble in organic solvents.

| Parameter | Recommendation | Rationale & Notes |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules. It is miscible with cell culture media, although high concentrations (>0.5%) can be toxic to cells. |

| Stock Concentration | 10-50 mM | Preparing a high-concentration stock minimizes the volume of DMSO added to the final culture, keeping the solvent concentration below cytotoxic levels. |

| Preparation Steps | 1. Weigh the compound accurately. 2. Add the calculated volume of sterile, anhydrous DMSO. 3. Vortex or sonicate gently until fully dissolved. | Ensure the use of anhydrous DMSO to prevent compound precipitation, which can occur with water absorption. |

| Storage | Aliquot and store at -20°C or -80°C. Protect from light. | Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation.[3] |